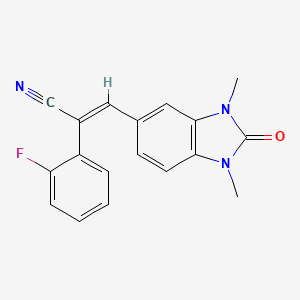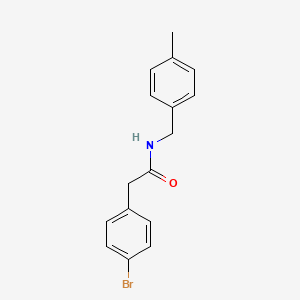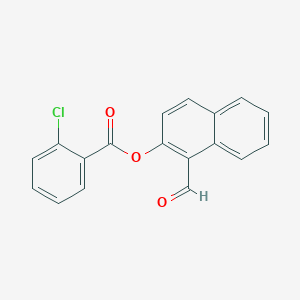
1-formyl-2-naphthyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-formyl-2-naphthyl 2-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as N-(2-chlorobenzoyl)-1-naphthylformamide and has the molecular formula C19H12ClNO2.
Mécanisme D'action
The mechanism of action of 1-formyl-2-naphthyl 2-chlorobenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. It has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-formyl-2-naphthyl 2-chlorobenzoate have been studied extensively. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce the production of reactive oxygen species, which can cause oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-formyl-2-naphthyl 2-chlorobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 1-formyl-2-naphthyl 2-chlorobenzoate. One area of research is to investigate its potential applications in the treatment of cancer and bacterial infections. Another area of research is to study its mechanism of action in more detail. Additionally, researchers can explore the synthesis of derivatives of the compound to improve its properties and effectiveness.
Conclusion:
In conclusion, 1-formyl-2-naphthyl 2-chlorobenzoate is a promising compound that has potential applications in various areas of scientific research. Its synthesis method has been optimized to produce high yields of pure compound, and its anti-inflammatory, anti-tumor, and anti-bacterial activities have been extensively studied. While the mechanism of action is not fully understood, the compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Future research directions include investigating its potential applications in the treatment of cancer and bacterial infections, studying its mechanism of action in more detail, and exploring the synthesis of derivatives of the compound to improve its properties and effectiveness.
Méthodes De Synthèse
The synthesis of 1-formyl-2-naphthyl 2-chlorobenzoate involves the reaction between 2-chlorobenzoic acid and 1-naphthylamine in the presence of thionyl chloride. The resulting product is then treated with formic acid to obtain the desired compound. The synthesis method has been optimized to produce high yields of pure compound.
Applications De Recherche Scientifique
1-formyl-2-naphthyl 2-chlorobenzoate has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. The compound has been tested against various types of cancer cells, and it has shown promising results in inhibiting the growth of cancer cells. It has also been found to be effective against gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
(1-formylnaphthalen-2-yl) 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c19-16-8-4-3-7-14(16)18(21)22-17-10-9-12-5-1-2-6-13(12)15(17)11-20/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTSZZLTPKFVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Formylnaphthalen-2-yl) 2-chlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

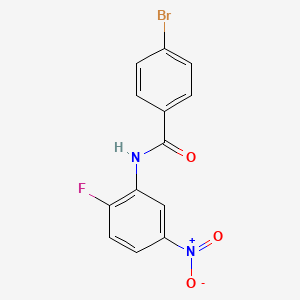
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5798187.png)
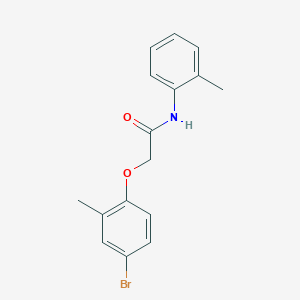
![4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5798201.png)
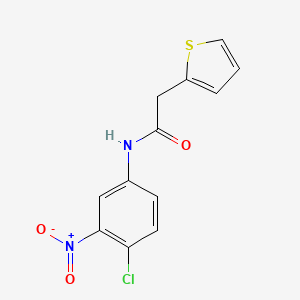
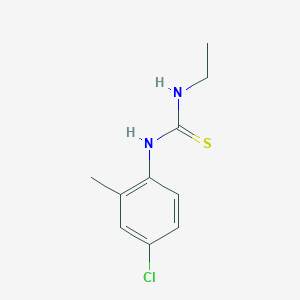
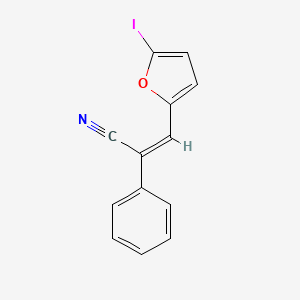
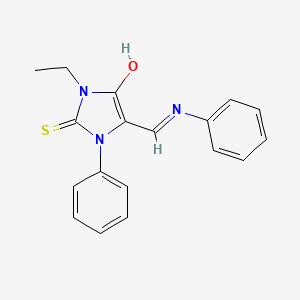
![4-{[4-(4-isopropylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5798226.png)
![4,6-dimethyl-2-[(4-methylpiperidin-1-yl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5798231.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5798233.png)
![2,2-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5798247.png)
